![molecular formula C12H15N3O2 B12468577 5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione](/img/structure/B12468577.png)
5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a phenylamino group attached to the imidazolidine ring. It is used in various chemical and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 5,5-dimethylhydantoin and aniline.
Catalyst: Acidic or basic catalyst, depending on the specific reaction conditions.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and may require a solvent such as ethanol or water.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and catalyst concentration are optimized to achieve high yield.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure it meets industry standards.
化学反应分析
Types of Reactions
5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinedione derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
科学研究应用
5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The phenylamino group plays a crucial role in its binding affinity and specificity towards target molecules.
相似化合物的比较
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: Similar in structure but contains bromine atoms instead of the phenylamino group.
5,5-Dimethylhydantoin: Lacks the phenylamino group, making it less reactive in certain chemical reactions.
1,3-Dichloro-5,5-dimethylhydantoin: Contains chlorine atoms instead of the phenylamino group.
Uniqueness
5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione is unique due to the presence of the phenylamino group, which imparts specific reactivity and binding properties. This makes it suitable for applications where other similar compounds may not be effective.
属性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC 名称 |
3-(anilinomethyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-12(2)10(16)15(11(17)14-12)8-13-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,14,17) |
InChI 键 |
ZHLROACMRKIRCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1)CNC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)
![Ethyl 4-phenyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12468518.png)
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12468522.png)
![1-Oxo-1-phenylbutan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12468523.png)
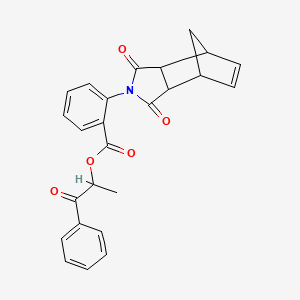
![3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B12468533.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468539.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl thiophene-2-carboxylate](/img/structure/B12468547.png)
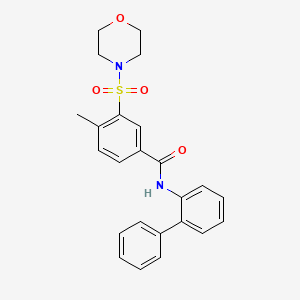
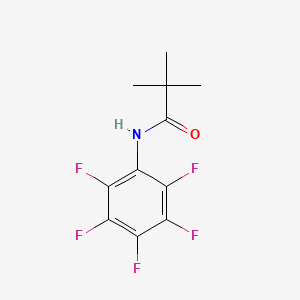
![N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
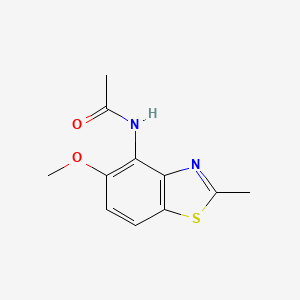
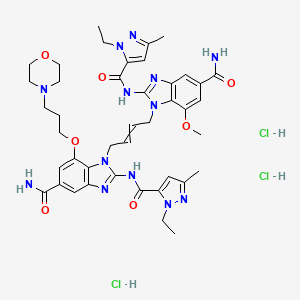
![4,4'-[3-(2-Chlorobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine)](/img/structure/B12468588.png)
